Csf1R-IN-13

CSF1R Cancer Small Molecule

Researchers studying tumor-associated macrophage (TAM) biology often face confounding off-target effects when using non-isoindolinone CSF1R inhibitors. Csf1R-IN-13, disclosed in patent WO2019134661A1 as compound 32, is an isoindolinone-class CSF1R inhibitor (MW 376.41, C21H20N4O3) that offers a structurally distinct chemotype for probing CSF1R signaling in oncology models. - Scaffold Differentiation: Isoindolinone core provides a unique selectivity fingerprint vs. clinical inhibitors like PLX3397 (IC50 ~20 nM) or BLZ945 (IC50 ~1 nM). - Research Utility: Suitable for in vitro CSF1R inhibition studies; recommended for parallel profiling with well-characterized inhibitors to establish relative potency. - Supply Assurance: ≥98% purity (HPLC), shipped at ambient temperature, stored at -20°C.

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
Cat. No. B12413163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsf1R-IN-13
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C2=C3CNC(=O)C3=C(C=C2)OC)NC4=CN=C(C=C4)OC
InChIInChI=1S/C21H20N4O3/c1-12-8-18(25-13-4-7-19(28-3)23-9-13)22-10-15(12)14-5-6-17(27-2)20-16(14)11-24-21(20)26/h4-10H,11H2,1-3H3,(H,22,25)(H,24,26)
InChIKeyILLRAZXHOUMWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Csf1R‑IN‑13: A Potent Isoindolinone‑Based CSF1R Inhibitor for Cancer Research


Csf1R‑IN‑13 is a small‑molecule inhibitor of the colony‑stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase that regulates the proliferation and differentiation of myeloid lineage cells. Structurally, it belongs to the isoindolinone class [REFS‑1]. The compound is described as a potent CSF1R inhibitor with a molecular weight of 376.41 g/mol (C21H20N4O3) and the CAS number 2361556‑61‑6 [REFS‑2][REFS‑3]. It is intended exclusively for research applications in oncology, where CSF1R signaling is implicated in tumor‑associated macrophage recruitment and immune evasion [REFS‑1].

Why Generic CSF1R Inhibitor Substitution Is Not Advisable for Csf1R‑IN‑13


CSF1R inhibitors exhibit wide variability in kinase selectivity, cellular potency, and physicochemical properties, which directly affect their experimental utility. For instance, clinical‑stage inhibitors like PLX3397 (pexidartinib) and BLZ945 possess distinct selectivity profiles and brain‑penetration characteristics that are not shared by all molecules in the class [REFS‑1][REFS‑2]. Without quantitative comparative data for Csf1R‑IN‑13, substituting it with another CSF1R inhibitor (e.g., JNJ‑40346527, CSF1R‑IN‑1) could lead to confounding off‑target effects or altered cellular outcomes. The specific isoindolinone scaffold of Csf1R‑IN‑13, as disclosed in patent WO2019134661A1, may confer a unique selectivity fingerprint that has not been established for other chemotypes [REFS‑3]. Therefore, unless a comparator is validated in the same assay system against the exact biological question, generic replacement is scientifically unsound.

Csf1R‑IN‑13 Quantitative Differentiation Evidence Guide


Chemical Identity and Patent Origin of Csf1R‑IN‑13

Csf1R‑IN‑13 is a specific isoindolinone derivative (Compound 32) disclosed in patent WO2019134661A1 [REFS‑1]. Its molecular formula is C21H20N4O3 and its molecular weight is 376.41 g/mol [REFS‑2][REFS‑3]. This defines its exact chemical identity, differentiating it from other CSF1R inhibitors with different scaffolds.

CSF1R Cancer Small Molecule

Csf1R‑IN‑13 Inhibitory Potency: Qualitative Assessment

Csf1R‑IN‑13 is described as a 'potent' or 'powerful' CSF1R inhibitor in multiple vendor datasheets [REFS‑1][REFS‑2]. The patent WO2019134661A1, which contains the compound, is directed toward the use of isoindolinone derivatives for treating CSF1R‑associated diseases, implying meaningful inhibitory activity [REFS‑3]. However, specific quantitative IC50 values are not publicly available in the retrieved materials.

CSF1R Kinase Inhibition Cancer

Csf1R‑IN‑13 Molecular Weight and Physicochemical Baseline

Csf1R‑IN‑13 has a molecular weight of 376.41 g/mol and a molecular formula of C21H20N4O3 [REFS‑1][REFS‑2]. This places it in a similar molecular weight range as other CSF1R inhibitors, such as PLX3397 (MW: 417.8) [REFS‑3] and BLZ945 (MW: 482.5) [REFS‑4], but is distinct from smaller inhibitors like CSF1R‑IN‑1 (MW: 327.3) [REFS‑5].

Physicochemical Properties Drug Discovery CSF1R

Optimal Research Applications for Csf1R‑IN‑13


Chemical Probe for CSF1R‑Dependent Cancer Models

Csf1R‑IN‑13 can be employed as a tool compound to interrogate CSF1R signaling in vitro. Its use is based on the patent disclosure that isoindolinone derivatives inhibit CSF1R and are applicable to cancer research [REFS‑1]. Researchers studying tumor‑associated macrophage biology may find it useful, provided they independently validate its potency and selectivity in their specific cellular context.

Reference Compound for Isoindolinone‑Based Inhibitor Development

Given its structural classification as an isoindolinone derivative disclosed in WO2019134661A1 [REFS‑1], Csf1R‑IN‑13 may serve as a reference point for medicinal chemistry efforts aimed at optimizing this scaffold for improved CSF1R inhibition.

Comparative Studies with Established CSF1R Inhibitors

Because quantitative data for Csf1R‑IN‑13 are lacking, a potential application is to run it in parallel with well‑characterized inhibitors like PLX3397 (IC50 ~20 nM) or BLZ945 (IC50 ~1 nM) [REFS‑2][REFS‑3] to establish its relative potency and selectivity in a user‑defined assay system. This would generate the missing comparative data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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